molecular formula C11H16Cl2N4 B6057057 [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Cat. No. B6057057
M. Wt: 275.17 g/mol
InChI Key: XSJRLZDWMJYFEJ-UHFFFAOYSA-N
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Description

[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a triazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic activities.
Biochemical and Physiological Effects:
[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is its broad-spectrum antimicrobial and antitumor activities. This compound has been shown to be effective against a wide range of fungi, bacteria, and cancer cells. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Several future directions for the use of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride in scientific research have been proposed. These include the development of new drugs based on this compound for the treatment of cancer, infectious diseases, and neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas of medicine.
In conclusion, [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound exhibits various biological activities, including antifungal, antibacterial, and antitumor properties. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride holds great promise as a valuable tool for scientific research.

Synthesis Methods

Several methods have been reported for the synthesis of [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride. One of the most commonly used methods involves the reaction of 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride, followed by the reaction with ethylenediamine. The resulting product is then treated with hydrochloric acid to obtain [2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride.

Scientific Research Applications

[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride has been widely studied for its potential use in scientific research. It has been reported to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9;;/h1-5H,6-8,12H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLZDWMJYFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=[NH+]C(=NN2)CC[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ammonioethyl)-5-benzyl-1H-1,2,4-triazol-4-ium dichloride

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